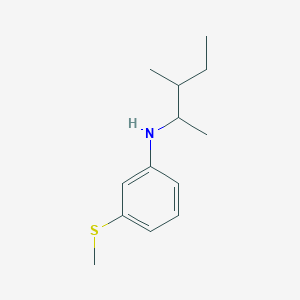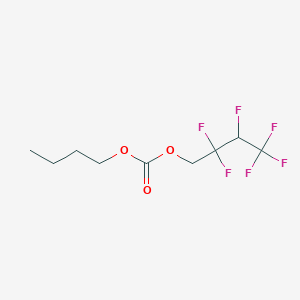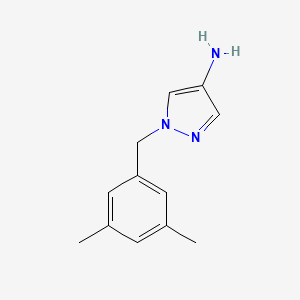
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline is an organic compound with a complex structure that includes both aniline and sulfanyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of aniline with 3-methylpentan-2-yl halide, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rates and yields. The process is typically optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The sulfanyl group can participate in redox reactions, while the aniline group can engage in hydrogen bonding and other interactions with biomolecules.
相似化合物的比较
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline can be compared with other similar compounds such as:
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)benzene: Lacks the aniline group, resulting in different chemical reactivity and applications.
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)phenol: Contains a hydroxyl group instead of an aniline group, leading to different hydrogen bonding and solubility properties.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
属性
分子式 |
C13H21NS |
|---|---|
分子量 |
223.38 g/mol |
IUPAC 名称 |
N-(3-methylpentan-2-yl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C13H21NS/c1-5-10(2)11(3)14-12-7-6-8-13(9-12)15-4/h6-11,14H,5H2,1-4H3 |
InChI 键 |
UTEWWPYTTMHTSN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C)NC1=CC(=CC=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2',7'-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]](/img/structure/B12089558.png)
![3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B12089566.png)
![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)




![3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12089586.png)




